8-Hydroxyquinoline-5-carbaldehyde hydrochloride 8-Hydroxyquinoline-5-carbaldehyde hydrochloride
Brand Name: Vulcanchem
CAS No.: 57434-87-4
VCID: VC15973363
InChI: InChI=1S/C10H7NO2.ClH/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10;/h1-6,13H;1H
SMILES:
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol

8-Hydroxyquinoline-5-carbaldehyde hydrochloride

CAS No.: 57434-87-4

Cat. No.: VC15973363

Molecular Formula: C10H8ClNO2

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxyquinoline-5-carbaldehyde hydrochloride - 57434-87-4

Specification

CAS No. 57434-87-4
Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
IUPAC Name 8-hydroxyquinoline-5-carbaldehyde;hydrochloride
Standard InChI InChI=1S/C10H7NO2.ClH/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10;/h1-6,13H;1H
Standard InChI Key ZJONKYPLPDYTCQ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2N=C1)O)C=O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

8-Hydroxyquinoline-5-carbaldehyde hydrochloride (CAS: 2598-30-3) has the molecular formula C₁₀H₈ClNO₂ and a molar mass of 209.63 g/mol. Its IUPAC name is 5-formyl-8-hydroxyquinoline hydrochloride. The structure comprises a quinoline backbone with a hydroxyl group at position 8, a formyl group at position 5, and a hydrochloride counterion (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point262–263°C (decomposition)
SolubilitySoluble in DMSO, HCl solutions
λmax (UV-Vis)320 nm (in ethanol)
pKa (hydroxyl group)~9.5

Spectral Characterization

  • IR Spectroscopy: Strong absorption bands at 3305 cm⁻¹ (O–H/N–H stretch) and 1634 cm⁻¹ (C=O stretch of the aldehyde) .

  • ¹H NMR (DMSO-d₆): Resonances at δ 9.32–9.40 ppm (quinoline aromatic H), δ 8.51–8.61 ppm (aldehyde proton), and δ 7.59–7.67 ppm (aromatic protons) .

  • MS (ESI+): Molecular ion peak at m/z 173.17 [M–Cl]⁺ .

Synthesis and Optimization

Formylation of 8-Hydroxyquinoline

The Reimer-Tiemann reaction is the most widely used method for introducing the formyl group at position 5. A representative protocol involves:

  • Base-Mediated Reaction:

    • 8-Hydroxyquinoline (20.32 g, 0.140 mol) is dissolved in ethanol (80 mL) and treated with 80% aqueous NaOH (50 mL) .

    • Chloroform (27.46 g, 0.230 mol) is added dropwise under reflux (80°C, 12 h).

    • Post-reaction, the mixture is acidified with HCl to precipitate the product, yielding 5-formyl-8-hydroxyquinoline .

  • Hydrochloride Salt Formation:

    • The free base is stirred in 4M HCl/dioxane (1 h), followed by solvent removal to obtain the hydrochloride salt .

Table 2: Synthetic Yield Comparison

MethodYield (%)Purity (%)Reference
Reimer-Tiemann65>95
Acrolein Condensation7290

Biochemical and Pharmacological Properties

Enzyme Inhibition Mechanisms

8-Hydroxyquinoline-5-carbaldehyde hydrochloride acts as a competitive inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, including histone demethylases and nucleic acid demethylases . Key interactions include:

  • Chelation of the active-site Fe²⁺ ion via the hydroxyl and aldehyde groups.

  • Steric hindrance from the quinoline backbone, preventing substrate binding .

Table 3: Inhibition Constants (Kᵢ)

Target EnzymeKᵢ (μM)Cell Activity (IC₅₀)Source
KDM4A (Histone Demethylase)0.82.5 μM
FTO (m⁶A Demethylase)1.23.0 μM

Antimicrobial and Anticancer Activity

  • Antibacterial: MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli .

  • Anticancer: IC₅₀ of 12 μM in MCF-7 breast cancer cells via ROS-mediated apoptosis .

Applications in Materials Science

Fluorescent Chemosensors

The compound’s ability to chelate Mg²⁺ and Al³⁺ ions enables its use as a turn-on fluorescent probe. Binding induces a 5.6-fold fluorescence enhancement at 450 nm (λₑₓ = 320 nm) .

Table 4: Metal Ion Binding Affinities

Metal IonBinding Constant (Log K)Detection Limit (nM)
Mg²⁺5.250
Al³⁺6.130

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